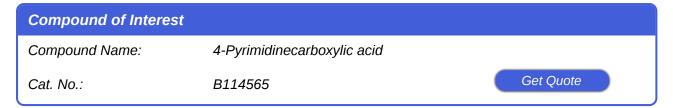


A Technical Guide to the Thermodynamic Properties of 4-Pyrimidinecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of **4-pyrimidinecarboxylic acid** (CAS Number: 31462-59-6). Understanding these properties is crucial for applications in pharmaceutical development, medicinal chemistry, and agrochemical synthesis, as they influence the compound's behavior in various chemical and biological systems.[1] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual workflows for the determination of these properties.

Core Thermodynamic and Physical Properties

4-Pyrimidinecarboxylic acid is a heterocyclic organic compound featuring a pyrimidine ring substituted with a carboxylic acid group.[1] Its chemical structure dictates its physical and chemical behavior, including its solubility and acidity.

Physicochemical Data

The fundamental physicochemical properties of **4-pyrimidinecarboxylic acid** are summarized in the table below. These values are essential for a basic understanding of the compound's identity and characteristics.



Property	Value	Source
Molecular Formula	C5H4N2O2	[2][3][4][5]
Molecular Weight	124.10 g/mol	[2][3][4][5]
Melting Point	210-215 °C	[2][6]
218-221 °C	[3]	_
229.8-231.9 °C	[3]	_
235-238 °C	[3]	_
Boiling Point (Predicted)	318.7 ± 15.0 °C	[3]
Density (Predicted)	1.403 ± 0.06 g/cm ³	[3]
Appearance	Crystalline solid / White solid	[1][4]

Solubility Profile

The solubility of **4-pyrimidinecarboxylic acid** has been determined in various solvents, which is a critical parameter for its handling, formulation, and biological availability.

Solvent	Solubility	Source
Dimethyl Sulfoxide (DMSO)	20 mg/mL	[4][7]
Dimethylformamide (DMF)	5 mg/mL	[4]
Phosphate-Buffered Saline (PBS, pH 7.2)	1 mg/mL	[4][7]
Ethanol	0.25 mg/mL	[4][7]

Acidity Constant

The acidity constant (pKa) is a measure of the compound's tendency to donate a proton. The predicted pKa for **4-pyrimidinecarboxylic acid** is provided below.



Property	Value	Source
pKa (Predicted)	2.81 ± 0.10	[3]

Enthalpy, Entropy, and Gibbs Free Energy

As of this review, specific experimental data for the enthalpy of formation, standard molar entropy, and Gibbs free energy of formation for **4-pyrimidinecarboxylic acid** are not readily available in the cited literature. However, these values can be determined experimentally. For instance, the enthalpy of combustion, which can be used to calculate the enthalpy of formation, is typically measured using bomb calorimetry.[8][9] Other thermodynamic functions like heat capacity, entropy, and Gibbs energy can be determined for pyrimidine derivatives using techniques such as vacuum adiabatic calorimetry and differential scanning calorimetry (DSC). [10][11]

Experimental Protocols and Methodologies

This section details the experimental procedures for determining key thermodynamic properties of compounds like **4-pyrimidinecarboxylic acid**.

Determination of Thermodynamic Solubility

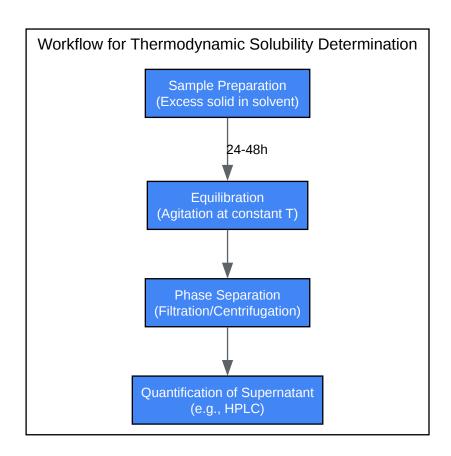
Thermodynamic solubility represents the equilibrium solubility of a compound, where an excess of the solid material is equilibrated with a solvent over an extended period.[12]

Methodology:

- Sample Preparation: An excess amount of solid **4-pyrimidinecarboxylic acid** is added to a vial containing a known volume of the test solvent (e.g., PBS, pH 7.4). It is crucial to ensure that undissolved solid remains at the end of the experiment.[12]
- Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.



Quantification: The concentration of 4-pyrimidinecarboxylic acid in the clear supernatant is
determined using a suitable analytical method, such as High-Performance Liquid
Chromatography (HPLC) with UV detection. A calibration curve is prepared with known
concentrations of the compound to ensure accurate quantification.[12]



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Workflow for Thermodynamic Solubility Determination

Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant is added.[13]

Methodology:

 Instrument Calibration: A potentiometer is calibrated using standard aqueous buffers of known pH (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[14]

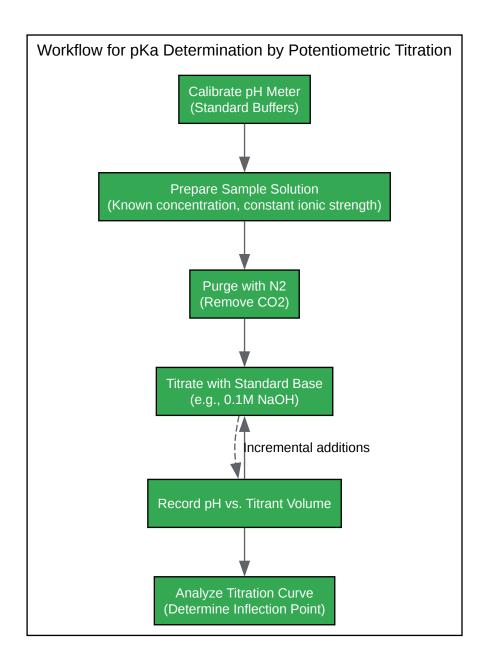
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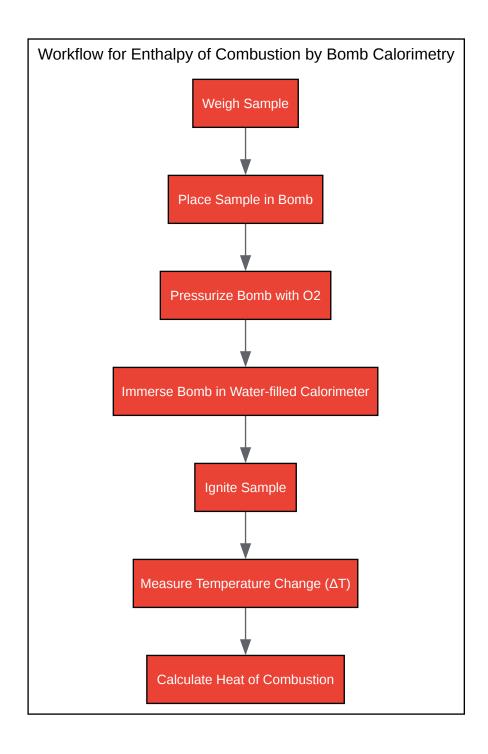


- Sample Preparation: A solution of **4-pyrimidinecarboxylic acid** is prepared in water or a suitable co-solvent at a known concentration (typically at least 10⁻⁴ M).[13][14] The ionic strength of the solution is kept constant by adding a neutral salt like KCl.[14] The solution is purged with an inert gas (e.g., nitrogen) to remove dissolved carbon dioxide.[14][15]
- Titration: The sample solution is placed in a reaction vessel with a magnetic stirrer, and a
 calibrated pH electrode is immersed in it. A standardized solution of a strong base (e.g., 0.1
 M NaOH) is added incrementally.[14]
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the solution to reach equilibrium at each step.[15]
- Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which half of the acid has been neutralized. The experiment is typically repeated multiple times to ensure reproducibility.[14]









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